molecular formula C26H25N3O4S B3003251 N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683770-43-6

N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B3003251
CAS RN: 683770-43-6
M. Wt: 475.56
InChI Key: MROADLPIQJLHRE-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications. This compound is a selective inhibitor of the protein kinase B (AKT) pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival.

Scientific Research Applications

Inhibitor of Mycobacterium Tuberculosis Growth

This compound has been synthesized and evaluated for its antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain . It has shown potential as an antitubercular agent possibly by ENR inhibition .

Inhibitor of inhA Enzyme

The compound has been found to inhibit the inhA enzyme, which is a key factor in the survival and pathogenesis of Mycobacterium tuberculosis . This makes it a potential candidate for the development of new potential chemotherapy drugs .

Antibacterial Activity

A series of benzamide derivatives containing quinoxaline and benzoxazole fragments, which include this compound, have been synthesized and tested in vitro against gram-positive and gram-negative bacterial strains . The molecular docking study showed good docking scores between –9.85 and –7.8 kcal/mol against DNA gyrase .

Antifungal Activity

Some derivatives of this compound have shown potent antifungal activity. For instance, compound 19 (MIC an = 2.40 × 10 −3 µM) was most potent against A. niger and compound 1 (MIC ca = 0.34 × 10 −3 µM) was most effective against C. albicans .

Molecular Docking Studies

Molecular docking studies have been carried out to comprehend the binding mode of the compounds . These studies provide insights into the properties of the compound, such as binding energy, electron distribution, hydrogen bonding and donor–acceptor ability, polarizability, hydrophobicity, and protein–ligand interactions with selectivity/affinity for the target .

Development of New Age Chemotherapeutics

Due to recurring incidences of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR) strains of M. tuberculosis, there is a global necessity to develop new age chemotherapeutics to battle different forms of TB . This compound, due to its inhibitory effects on Mycobacterium tuberculosis growth and inhA enzyme, can be a potential candidate for this purpose .

properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-18-14-16-29(17-15-18)34(31,32)20-12-10-19(11-13-20)25(30)27-22-7-3-2-6-21(22)26-28-23-8-4-5-9-24(23)33-26/h2-13,18H,14-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROADLPIQJLHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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